1-(2-Fluoroethyl)piperidin-4-amine hydrochloride

Medicinal Chemistry PET Imaging CNS Drug Discovery

Researchers developing PET tracers for neuroimaging require fluorinated intermediates with validated LogP and pKa. 1-(2-Fluoroethyl)piperidin-4-amine hydrochloride (CAS 1315497-29-0) provides balanced lipophilicity (LogP 0.80-1.02) and basicity (pKa 10.4) essential for BBB penetration. • Direct 18F-labeling for AChE PET tracers • Primary amine handle for versatile derivatization • ≥98% purity ensures reproducible SAR outcomes Supply chain: bulk lots available with global logistics support.

Molecular Formula C7H16ClFN2
Molecular Weight 182.67 g/mol
CAS No. 1315497-29-0
Cat. No. B1447053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Fluoroethyl)piperidin-4-amine hydrochloride
CAS1315497-29-0
Molecular FormulaC7H16ClFN2
Molecular Weight182.67 g/mol
Structural Identifiers
SMILESC1CN(CCC1N)CCF.Cl
InChIInChI=1S/C7H15FN2.ClH/c8-3-6-10-4-1-7(9)2-5-10;/h7H,1-6,9H2;1H
InChIKeyQENBADYCUJIHOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Fluoroethyl)piperidin-4-amine HCl Overview


1-(2-Fluoroethyl)piperidin-4-amine hydrochloride (CAS 1315497-29-0), with molecular formula C7H16ClFN2 and molecular weight 182.67 g/mol, is a fluorinated piperidine derivative supplied as a hydrochloride salt . It functions as a versatile intermediate in medicinal chemistry, notably in the synthesis of radiolabeled PET tracers and neuroactive compounds [1]. Its structural features—a primary amine and a terminal fluoroethyl group on a piperidine ring—enable its use in receptor ligand development and structure-activity relationship studies .

PET tracer synthetic intermediate
Fluorinated piperidine for CNS SAR studies
Primary amine handle for derivatization

1-(2-Fluoroethyl)piperidin-4-amine HCl: Critical Differentiators


Direct substitution with non-fluorinated or differently halogenated piperidine analogs is scientifically inadvisable due to quantifiable differences in lipophilicity, basicity, and metabolic stability. The monofluoroethyl group uniquely modulates physicochemical properties such as LogP and pKa, which are critical for CNS penetration, target binding, and PET tracer development [1]. Simple alkyl analogs like 1-ethylpiperidin-4-amine lack the specific electronic effects and metabolic profile conferred by fluorine, while trifluoroethyl variants exhibit drastically altered lipophilicity and hydrogen bonding capacity [2]. The following evidence guide quantifies these critical differentiators.

Non‑fluorinated analog
1‑(2‑Fluoroethyl)piperidin‑4‑amine HCl
Missing fluorine alters LogP, metabolic stability, and radiolabeling capability; PET tracer development not feasible.
Trifluoroethyl analog
1‑(2‑Fluoroethyl)piperidin‑4‑amine HCl
Drastic lipophilicity increase and pKa shift may compromise CNS penetration and salt stability profiles.
Unsubstituted piperidin‑4‑amine
1‑(2‑Fluoroethyl)piperidin‑4‑amine HCl
Lacks fluoroethyl group; cannot serve as 18F‑labeling precursor; basicity and lipophilicity differ significantly.

1-(2-Fluoroethyl)piperidin-4-amine HCl: Quantitative Evidence


Lipophilicity for CNS Penetration

The target compound's LogP value (0.8008 as HCl salt) demonstrates a significant reduction in lipophilicity compared to the free base (LogP 1.01720) and is markedly lower than the trifluoroethyl analog, indicating a balanced lipophilicity profile favorable for CNS drug development . In contrast, the non-fluorinated 1-ethylpiperidin-4-amine (LogP ~0.9) lacks the fluorine-mediated metabolic advantages .

Lipophilicity (LogP)
Reported
HCl: 0.80; free base: 1.02
vs ethyl ~0.9, CF₃CH₂ ~1.0
Reported lipophilicity difference may influence CNS penetration and non‑specific binding.
Calculated values; confirm experimentally.
Medicinal Chemistry PET Imaging CNS Drug Discovery

Key Intermediate for PET Tracer Synthesis

The fluoroethyl group is a validated scaffold for 18F-radiolabeling, enabling PET imaging of acetylcholinesterase (AChE) activity in the brain [1]. The target compound serves as a direct synthetic precursor to N-[18F]fluoroethylpiperidin-4-ylmethyl acetate, which demonstrated high brain uptake and AChE specificity in rat models [2]. This application is not feasible with non-fluorinated or chloroethyl analogs due to the absence of a suitable radiolabeling handle.

18F‑Labeling Capability
Class‑level
Precursor for PET tracer
Ethyl analog: radiolabeling not possible
Supports radiochemistry workflows; non‑fluorinated analogs unsuitable for 18F incorporation.
Based on published PET synthesis route (Kikuchi et al.).
Radiochemistry PET Imaging Neurology

Nucleophilic Substitution for Derivatization

Acylation of the primary amine with acetyl chloride yields 85% of the corresponding amide under standard conditions . This represents a measurable efficiency difference compared to reactions with non-fluorinated piperidin-4-amine, where steric hindrance from the fluoroethyl group slightly reduces rates but improves selectivity for monoalkylation .

Acylation Yield
Reported
85% (acetyl chloride)
Reported yield supports process planning and cost estimation for derivatization.
Et₃N, CH₂Cl₂, 0°C → RT, 2 h.
Organic Synthesis Medicinal Chemistry Reaction Optimization

Basicity (pKa) and Salt Stability

The predicted pKa of the free base is 10.40 ± 0.20 , which is higher than typical piperidine (pKa ~11.2) and reflects the electron-withdrawing effect of the fluoroethyl group. This modest reduction in basicity enhances the stability of the hydrochloride salt and influences solubility and absorption properties [1].

Basicity (pKa)
Class‑level
10.40 ± 0.20 vs piperidine ~11.2
Moderated basicity may influence salt stability and formulation properties.
Predicted; confirm experimentally.
Physicochemical Properties Formulation Drug Discovery

Optimal Applications for 1-(2-Fluoroethyl)piperidin-4-amine HCl


PET Tracer Precursor for Neurological Imaging

Use as a key synthetic intermediate in the preparation of 18F-labeled piperidine derivatives for PET imaging of acetylcholinesterase (AChE) activity, as demonstrated by Kikuchi et al. [1]. The fluoroethyl group enables direct radiolabeling, a feature absent in non-fluorinated analogs, making it indispensable for radiochemistry labs focused on CNS disorders .

CNS Drug Discovery and Receptor Ligand Synthesis

Employ in the design and synthesis of novel ligands for neurotransmitter receptors, leveraging the balanced lipophilicity (LogP 0.80-1.02) and moderate basicity (pKa 10.4) to optimize blood-brain barrier penetration and target engagement [1]. The compound's primary amine facilitates diverse derivatization, including acylation and reductive amination .

Fluorine-Specific SAR Studies

Utilize in comparative SAR studies to isolate the impact of monofluoroethyl substitution on metabolic stability, binding affinity, and physicochemical properties relative to non-fluorinated (ethyl) and perfluorinated (trifluoroethyl) analogs [1]. The availability of high-purity hydrochloride salt (≥98%) ensures reproducible experimental outcomes .

Application
Selection Property
Validation Focus
PET Tracer Precursor
Fluoroethyl radiolabeling handle
Radiochemical purity and in vivo PET imaging model
CNS Ligand Development
Balanced LogP and pKa profile
CNS penetration assays and target engagement studies
Fluorine‑Specific SAR Studies
Monofluoroethyl vs. ethyl/trifluoroethyl comparators
Comparative metabolic stability and binding affinity experiments

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